Efonidipine Hydrochloride

Description

Historical Context and Discovery

Efonidipine (B1671133), a third-generation dihydropyridine (B1217469) calcium channel blocker, was developed in Japan. It was launched in 1995 by Shionogi & Co. under the brand name Landel. wikipedia.orgdrugbank.comsmolecule.comnewdrugapprovals.org Another source indicates it was originated by Nissan Chemical and has been marketed by Zeria as Landel since 1994. bioworld.compatsnap.com The drug is also known by its developmental code name, NZ-105. drugbank.com Following its introduction in Japan, it later received approval for marketing in other countries. For instance, the Drug Controller General of India (DCGI) approved its marketing in India under the brand name Efnocar. newdrugapprovals.org The synthesis of the core 1,4-dihydropyridine (B1200194) structure of efonidipine is based on the Hantzsch reaction, a well-established method for creating this class of compounds. smolecule.com

Naming Conventions and Chemical Classifications

The compound is specifically known in its salt form as efonidipine hydrochloride monoethanolate. synzeal.commedkoo.com Its nomenclature and classification are rooted in its distinct chemical structure, which is responsible for its pharmacological profile. newdrugapprovals.org

Chemical Identifiers and Nomenclature:

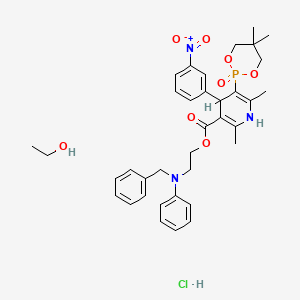

IUPAC Name: 2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol (B145695);hydrochloride. smolecule.comsynzeal.com

CAS Number: 111011-76-8. smolecule.com

Molecular Formula: C36H45ClN3O8P. smolecule.commedkoo.com

Synonyms: NZ-105, NZ 105 ethanolate (B101781), Landel. drugbank.comnih.govkegg.jp

Chemical Classification: Efonidipine hydrochloride monoethanolate belongs to several chemical and therapeutic classes:

Dihydropyridine Derivative: It is a member of the dihydropyridine class of calcium channel blockers. drugbank.comontosight.aiwisdomlib.org Structurally, it is characterized as a 1,4-dihydropyridine 5-phosphonate. nih.gov The unique phosphonate (B1237965) moiety at the C5 position of the dihydropyridine ring is considered crucial for its characteristic pharmacological actions. newdrugapprovals.org

Calcium Channel Blocker: It functions as a blocker of voltage-gated calcium channels. ontosight.aipatsnap.com Specifically, it is distinguished as a dual L-type and T-type calcium channel blocker (CCB), which sets it apart from many other dihydropyridines that primarily target L-type channels. wikipedia.orgsmolecule.compatsnap.commedchemexpress.com This dual action on CaV1.x (L-type) and CaV3.x (T-type) channels is central to its therapeutic effects. tocris.com

| Identifier Type | Details |

| IUPAC Name | 2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride smolecule.comsynzeal.com |

| CAS Number | 111011-76-8 smolecule.com |

| Molecular Formula | C36H45ClN3O8P smolecule.commedkoo.com |

| Chemical Class | Dihydropyridine Calcium Channel Blocker drugbank.comontosight.ai |

| Mechanism Class | L-type and T-type Calcium Channel Blocker wikipedia.orgsmolecule.compatsnap.com |

| Developmental Code | NZ-105 drugbank.com |

| Common Brand Names | Landel, Efnocar wikipedia.orgnewdrugapprovals.org |

Therapeutic Significance and Research Focus Areas

The primary therapeutic applications of efonidipine hydrochloride monoethanolate are in the management of hypertension and angina pectoris. smolecule.comontosight.ai Its significance in academic research stems from its dual-channel blockade, which confers a distinct profile of cardiovascular and renal effects compared to traditional L-type selective CCBs. patsnap.comijsr.net

Key Research Findings and Focus Areas:

Antihypertensive Effect: The compound exerts its antihypertensive effect through vasodilation by blocking L-type calcium channels in vascular smooth muscle. wikipedia.orgnewdrugapprovals.orgpatsnap.com This leads to a reduction in peripheral vascular resistance and, consequently, lowers blood pressure. patsnap.com

Cardiac Effects: Unlike many dihydropyridines that can cause reflex tachycardia, efonidipine's blockade of T-type calcium channels in the sinoatrial (SA) node gives it a negative chronotropic effect. wikipedia.orgdrugbank.commedpulse.in By prolonging the late phase-4 depolarization of the SA node action potential, it can suppress an elevated heart rate, which is beneficial for reducing myocardial oxygen demand. newdrugapprovals.orgnih.govmedpulse.in This makes it a subject of interest for hypertensive patients where heart rate control is also desirable. nih.gov

Renal Protection: A major focus of research has been its renoprotective properties. smolecule.com Efonidipine has been shown to dilate both afferent and efferent arterioles in the kidney. drugbank.comnih.gov This action increases the glomerular filtration rate (GFR) without increasing intraglomerular pressure, a mechanism that helps prevent hypertension-induced renal damage. wikipedia.orgdrugbank.comnewdrugapprovals.org Studies have demonstrated that efonidipine can reduce urinary protein excretion and ameliorate glomerular injury, suggesting a direct protective effect on the kidneys beyond its blood pressure-lowering action. bioworld.comnih.govelsevierpure.comzuventus.com

Comparative Studies: Numerous studies have compared efonidipine to other calcium channel blockers, particularly amlodipine (B1666008). ijsr.netjournaljammr.comnih.gov Research indicates that while efonidipine has comparable blood pressure-lowering efficacy to amlodipine, it may offer a more favorable profile regarding certain side effects like pedal edema and has demonstrated more beneficial effects on renal function and arterial stiffness in some patient populations. wikipedia.orgnewdrugapprovals.orgijsr.netnih.gov

| Research Area | Key Findings | Mechanism |

| Hypertension | Effectively lowers systolic and diastolic blood pressure. nih.govjournaljammr.com | Vasodilation via L-type calcium channel blockade in vascular smooth muscle. wikipedia.orgnewdrugapprovals.org |

| Cardiac Function | Attenuates reflex tachycardia; has a negative chronotropic effect. wikipedia.orgnih.gov | Inhibition of T-type calcium channels in the sinoatrial node. drugbank.commedpulse.in |

| Renal Protection | Reduces proteinuria and preserves glomerular filtration rate. bioworld.comnih.govzuventus.com | Dilates both afferent and efferent glomerular arterioles, reducing intraglomerular pressure. wikipedia.orgdrugbank.comnih.gov |

| Endothelial Function | May improve arterial stiffness and reduce oxidative stress. nih.gov | Suppression of aldosterone (B195564) and potential anti-inflammatory effects. wikipedia.orgnih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVTXPCIJDYQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39ClN3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20911942 | |

| Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111011-53-1 | |

| Record name | Efonidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111011-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efonidipine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFONIDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR983K69O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Mechanisms of Action

Calcium Channel Modulation

Efonidipine's primary mechanism of action involves the modulation of voltage-gated calcium channels, which are crucial for various physiological processes, including muscle contraction and cardiac pacemaking. nih.govpatsnap.com

Efonidipine (B1671133) is characterized as a dual blocker of both L-type and T-type calcium channels. newdrugapprovals.orgmedpulse.innih.govadooq.comnih.gov This dual antagonism is a key feature that differentiates it from many other dihydropyridine (B1217469) calcium channel blockers, which are typically selective for L-type channels. medpulse.in The blockade of L-type calcium channels in vascular smooth muscle cells leads to vasodilation, a primary contributor to its antihypertensive effect. newdrugapprovals.orgpatsnap.com Concurrently, its inhibition of T-type calcium channels, which are involved in cardiac pacemaking, provides additional therapeutic actions. nih.govdrugbank.com The unique chemical structure of efonidipine, particularly the phosphonate (B1237965) moiety at the C5 position of the dihydropyridine ring, is considered important for its characteristic pharmacological profile. newdrugapprovals.org

| Efonidipine Isomer | Calcium Channel Subtype Blockade |

| S(+)-Efonidipine | L-type and T-type |

| R(-)-Efonidipine | Primarily T-type |

| Racemic Efonidipine | L-type and T-type |

The inhibitory effect of efonidipine on T-type calcium channels is frequency-dependent. nih.gov This means that the potency of its blocking action increases with higher stimulation frequencies. nih.gov For instance, the IC50 values for T-type calcium current inhibition were found to be 1.3 x 10⁻⁸ M at a stimulation frequency of 1 Hz, 2.0 x 10⁻⁶ M at 0.2 Hz, and 6.3 x 10⁻⁶ M at 0.05 Hz. nih.gov This frequency-dependent blockade is attributed to the slow dissociation of the drug from the inactivated state of the T-type calcium channel. nih.gov

| Stimulation Frequency (Hz) | IC50 Value (M) for T-type Ca²⁺ Current Inhibition |

| 1 | 1.3 x 10⁻⁸ |

| 0.2 | 2.0 x 10⁻⁶ |

| 0.05 | 6.3 x 10⁻⁶ |

Cardiovascular Hemodynamics and Electrophysiology

The dual blockade of L- and T-type calcium channels by efonidipine translates into specific effects on the cardiovascular system, including vasodilation and modulation of heart rate.

Efonidipine exerts a potent vasodilatory effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. newdrugapprovals.orgpatsnap.com This leads to muscle relaxation and a widening of the blood vessels, which in turn decreases peripheral resistance. patsnap.comresearchgate.net By relaxing both afferent and efferent arterioles in the kidneys, efonidipine contributes to its organ-protective effects. nih.govresearchgate.net This balanced vasodilation helps to maintain glomerular filtration rate without increasing intraglomerular pressure. nih.govresearchgate.net

A distinguishing feature of efonidipine is its negative chronotropic effect, meaning it can decrease heart rate. newdrugapprovals.orgdrugbank.com This is in contrast to many L-type selective dihydropyridine calcium channel blockers, which can cause reflex tachycardia. nih.govdrugbank.comnih.gov The heart rate-lowering effect of efonidipine is attributed to its blockade of T-type calcium channels in the sinoatrial (SA) node of the heart. medpulse.inpatsnap.comnih.govdrugbank.comnih.gov By inhibiting these channels, efonidipine prolongs the late phase-4 depolarization of the SA node action potential, thereby slowing the heart's pacemaker activity. newdrugapprovals.orgmedpulse.in This effect is particularly beneficial in managing hypertension without the undesirable increase in heart rate. nih.govresearchgate.net In a clinical study, treatment with efonidipine resulted in a significant decrease in resting heart rate from a baseline of 81.5 ± 5.3 beats/minute to 71.8 ± 9.9 beats/minute after 12 weeks. johsr.com

| Parameter | Baseline | After 12 Weeks of Efonidipine Treatment |

| Resting Heart Rate (beats/minute) | 81.5 ± 5.3 | 71.8 ± 9.9 |

Coronary Blood Flow Enhancement and Myocardial Ischemia Attenuation

Efonidipine demonstrates a beneficial effect on myocardial perfusion by enhancing coronary blood flow. jst.go.jp In experimental models, intravenous administration of efonidipine led to a dose-dependent increase in coronary blood flow. jst.go.jp This vasodilatory effect on the coronary arteries increases oxygen supply to the myocardium. nih.gov The mechanism involves the blockade of L-type calcium channels in the smooth muscle of coronary vessels. nih.gov In dogs subjected to acute myocardial ischemia via ligation of the left anterior descending coronary artery, pretreatment with efonidipine attenuated the induced regional myocardial changes. nih.gov This cardioprotective effect is linked to its ability to improve the balance between myocardial oxygen supply and demand. nih.govresearchgate.net

Renal Physiological Modulations

Efonidipine's dual calcium channel blockade also confers significant modulatory effects on renal physiology, contributing to its organ-protective properties.

Glomerular Hemodynamics and Filtration Rate

Unlike traditional L-type calcium channel blockers that preferentially dilate the afferent (pre-glomerular) arterioles, efonidipine dilates both the afferent and efferent (post-glomerular) arterioles. drugbank.comzuventus.com This balanced vasodilation is crucial for maintaining stable intraglomerular pressure. nih.govzuventus.co.in By relaxing both sets of arterioles, efonidipine increases the glomerular filtration rate (GFR) and renal plasma flow without causing a detrimental rise in glomerular capillary pressure. drugbank.comnih.govzuventus.co.in This action helps to prevent the glomerular hypertension and subsequent renal damage often associated with systemic hypertension. drugbank.com Studies in partially nephrectomized spontaneously hypertensive rats showed that efonidipine ameliorated glomerular injury and significantly suppressed urinary protein excretion, an effect not observed with the L-type blocker nifedipine (B1678770). nih.govelsevierpure.com This suggests that the efferent arteriolar dilation is a key mechanism for its renoprotective effects. nih.gov

Comparative Effects on Urinary Protein Excretion in Hypertensive Rats

| Treatment Group | Urinary Protein Excretion (mg/day) |

|---|---|

| Control | 301 ± 28 |

| Efonidipine | 180 ± 16 |

| Enalapril (B1671234) | 186 ± 16 |

| Nifedipine | 258 ± 22 |

Aldosterone (B195564) Synthesis and Secretion Suppression

Efonidipine has been shown to suppress the synthesis and secretion of aldosterone from the adrenal glands. drugbank.com This effect is primarily mediated by the blockade of T-type calcium channels in adrenal glomerulosa cells, which are instrumental in aldosterone production stimulated by angiotensin II and potassium. nih.govbohrium.com In vitro studies using human adrenocarcinoma cells demonstrated that efonidipine dose-dependently inhibits both angiotensin II- and potassium-induced aldosterone secretion more potently than the L-type blocker nifedipine and the T-type selective blocker mibefradil (B1662139). nih.govbohrium.com This inhibition is partly due to the suppression of mRNA expression for 11-beta-hydroxylase and aldosterone synthase, the enzymes responsible for the final steps of aldosterone synthesis. nih.govbohrium.com Clinical studies have corroborated these findings, showing that efonidipine reduces plasma aldosterone levels in patients on hemodialysis and in those with chronic glomerulonephritis, an effect not seen to the same extent with amlodipine (B1666008). nih.govjst.go.jpnih.gov

Effect of Efonidipine vs. Amlodipine on Plasma Aldosterone

| Patient Group | Treatment | Plasma Aldosterone (pg/mL) |

|---|---|---|

| Chronic Hemodialysis Patients | Efonidipine | 123 ± 118 |

| Amlodipine | 146 ± 150 | |

| Chronic Glomerulonephritis Patients | Efonidipine | 52 ± 46 |

| Amlodipine | 72 ± 48 |

Renin Secretion Inhibition

Efonidipine hydrochloride monoethanolate influences the renin-angiotensin-aldosterone system (RAAS), primarily through its effects on aldosterone. The production of aldosterone is stimulated by angiotensin II and extracellular potassium, a process mediated by calcium (Ca2+) influx into adrenal glomerulosa cells, largely through T-type calcium channels. researchgate.net Efonidipine, by blocking these T-type Ca2+ channels, directly inhibits aldosterone synthesis and secretion from the adrenal glands. wikipedia.orgnih.gov

In experimental models using human adrenocarcinoma (H295R) cells, efonidipine was shown to dose-dependently inhibit both angiotensin II- and potassium-induced aldosterone secretion. researchgate.net This inhibitory effect was more potent than that of the L-type channel blocker nifedipine and the T-type channel blocker mibefradil. researchgate.net The mechanism involves the suppression of mRNA expression for 11-beta-hydroxylase and aldosterone synthase, the enzymes that catalyze the final steps in aldosterone synthesis. researchgate.net

Clinical studies have corroborated these findings. In a crossover study comparing efonidipine with amlodipine in patients with chronic glomerulonephritis, the plasma aldosterone level was significantly lower during the efonidipine treatment period (52 ± 46 pg/mL) compared to the amlodipine period (72 ± 48 pg/mL). researchgate.net Similarly, in chronic hemodialysis patients, efonidipine treatment resulted in significantly lower plasma aldosterone levels compared to amlodipine treatment (123 ± 118 pg/mL vs. 146 ± 150 pg/mL). nih.gov While efonidipine directly suppresses aldosterone, some studies have observed that plasma renin activity may increase after administration, a reflex response to vasodilation and blood pressure reduction. zuventus.com

Renal Parenchymal Fibrosis Prevention (Rho-kinase and NFκB pathways)

Efonidipine hydrochloride monoethanolate demonstrates a protective effect against renal parenchymal fibrosis through multiple pathways. A key mechanism is the suppression of aldosterone-induced fibrosis. wikipedia.orgnih.gov By inhibiting aldosterone synthesis and secretion, efonidipine mitigates the downstream fibrotic effects of this hormone on renal tissue.

The compound also prevents renal parenchymal fibrosis through the inhibition of the Rho-kinase and nuclear factor-kappa B (NFκB) pathways. wikipedia.org The NFκB signaling pathway is recognized as a master regulator of inflammation and fibrosis in the kidney. clevelandclinic.orgresearchgate.net Hyperactivity of this pathway is a pivotal driver of renal fibrosis. clevelandclinic.org Efonidipine's ability to prevent NFκB-induced hypertrophy and inflammation within the renal vasculature contributes to its long-term renal protective effects. wikipedia.org

Impact on Urinary Albumin Excretion

Efonidipine has been shown to significantly reduce urinary albumin excretion, a key marker of renal damage. This effect is attributed to its unique hemodynamic action within the glomerulus. As a dual L-type and T-type calcium channel blocker, efonidipine dilates both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles. researchgate.netpatsnap.com This balanced vasodilation helps to decrease intraglomerular pressure, thereby reducing the filtration of albumin into the urine. patsnap.com

In a study involving spontaneously hypertensive rats with induced diabetes, treatment with efonidipine significantly inhibited the increase in urinary albumin. patsnap.com After 12 weeks, the untreated diabetic rats had a urinary albumin excretion of 4.41 ± 0.12 mg/day, whereas the levels in the efonidipine-treated group were significantly lower. patsnap.com

Clinical trials have demonstrated similar benefits. A comparative study in patients with chronic glomerulonephritis found that urinary protein excretion was significantly lower during treatment with efonidipine compared to amlodipine. researchgate.net This reduction in proteinuria occurred independently of blood pressure changes, highlighting a direct renal protective mechanism. researchgate.net

Table 1: Effect of Efonidipine on Urinary Protein Excretion in Clinical and Preclinical Studies This table is interactive. You can sort and filter the data.

| Study Population | Treatment Group | Control/Comparison Group | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| Patients with Chronic Glomerulonephritis | Efonidipine | Amlodipine | Urinary Protein Excretion (g/g creatinine) | 1.7 ± 1.5 | researchgate.net |

| Patients with Chronic Glomerulonephritis | Amlodipine | Efonidipine | Urinary Protein Excretion (g/g creatinine) | 2.0 ± 1.6 | researchgate.net |

| Diabetic Spontaneously Hypertensive Rats (12 weeks) | Untreated | Efonidipine | Urinary Albumin (mg/day) | 4.41 ± 0.12 | patsnap.com |

| Diabetic Spontaneously Hypertensive Rats (4 weeks) | Untreated | Efonidipine | Urinary Albumin (mg/day) | 1.78 ± 0.09 | patsnap.com |

Cerebrovascular Effects

Blood Pressure Regulation in Cerebral Resistance Vessels

Efonidipine hydrochloride monoethanolate exerts its antihypertensive effect through the vasodilation of resistance vessels, including those in the cerebral circulation. wikipedia.orgpatsnap.com By blocking both L-type and T-type calcium channels in the smooth muscle cells of arterial walls, it reduces the influx of calcium ions, leading to muscle relaxation and the widening of blood vessels. patsnap.compatsnap.com This action effectively lowers blood pressure within the cerebral resistance vessels, contributing to a stable and sustained antihypertensive effect in the brain. wikipedia.orgpatsnap.com

Prevention of Hypertension-Induced Brain Damage

By effectively regulating blood pressure in cerebral vessels, efonidipine plays a role in preventing the pathological changes associated with chronic hypertension. wikipedia.org Hypertension is a primary risk factor for cerebrovascular diseases that can lead to brain damage. nih.gov The control of blood pressure is a crucial strategy to protect against these lesions. nih.gov Efonidipine's ability to lower blood pressure in cerebral resistance vessels directly helps to prevent damage induced by sustained high pressure. wikipedia.org Studies in spontaneously hypertensive rats have shown that antihypertensive treatment with dihydropyridine calcium channel blockers can counter some of the microanatomical changes that occur in the brain due to hypertension, such as a decrease in the number of nerve cells and a loss of neurofilament protein. nih.gov

Neuroprotective Mechanisms

Beyond its blood pressure-lowering effects, efonidipine exhibits direct neuroprotective actions. In a preclinical study using a model of middle cerebral artery occlusion (MCAO) in diabetic rats, efonidipine treatment demonstrated a significant cerebroprotective role. nih.gov

The neuroprotective mechanisms identified include:

Reduction of Ischemic Damage: Treatment with efonidipine led to a significant reduction in the post-ischemic brain infarct volume and brain hemisphere weight difference following MCAO. nih.gov

Antioxidant Effects: The compound significantly decreased levels of the oxidative stress marker malondialdehyde and increased the levels of antioxidant markers in the brain. nih.gov

Modulation of Signaling Pathways: Efonidipine was found to down-regulate the gene expression of Transforming Growth Factor-beta (TGF-β). nih.gov This suggests its cerebroprotective effects may be mediated through the TGF-β/SMAD-2 signaling pathway. nih.gov

Biochemical Improvements: The treatment also reduced levels of acetylcholine (B1216132) esterase and nitrite, further indicating a protective effect on neuronal function and vascular health within the brain. nih.gov

Table 2: Neuroprotective Effects of Efonidipine in a Preclinical Model of Cerebral Ischemia This table is interactive. You can sort and filter the data.

| Parameter | Effect of Efonidipine Treatment | Mechanism of Action | Reference |

|---|---|---|---|

| Brain Infarct Volume | Significant Reduction | Attenuation of Ischemic Damage | nih.gov |

| Brain Hemisphere Weight Difference | Significant Reduction | Attenuation of Ischemic Damage | nih.gov |

| Malondialdehyde Levels | Significant Decrease | Antioxidant Effect | nih.gov |

| Antioxidant Markers | Increase | Antioxidant Effect | nih.gov |

| Acetylcholine Esterase Levels | Significant Decrease | Biochemical Improvement | nih.gov |

| Nitrite Levels | Significant Decrease | Biochemical Improvement | nih.gov |

| TGF-β Gene Expression | Down-regulation | Modulation of TGF-β/SMAD-2 Pathway | nih.gov |

Cellular and Molecular Signaling Pathways

Efonidipine hydrochloride monoethanolate modulates several critical cellular and molecular signaling pathways, contributing to its therapeutic effects beyond simple calcium channel blockade. These intricate interactions underscore its multifaceted pharmacological profile.

Efonidipine has been shown to exert its effects by modulating specific signal transduction pathways. One notable mechanism is its influence on the Transforming Growth Factor-β (TGF-β)/SMAD-2-dependent signaling pathway. Research in diabetic animal models suggests that efonidipine provides cerebroprotective effects, in part, by down-regulating this pathway. nih.gov This modulation indicates a role for efonidipine in cellular processes such as inflammation and tissue fibrosis, which are often mediated by TGF-β signaling. nih.gov

Efonidipine has demonstrated a positive impact on endothelial function. nih.gov The endothelium is crucial for maintaining vascular tone and is largely dependent on the production and availability of nitric oxide (NO). mdpi.com Dihydropyridine calcium antagonists, the class to which efonidipine belongs, have been found to increase the bioavailability of endothelial NO. nih.gov This is achieved not by increasing the expression of endothelial nitric oxide synthase (eNOS), but rather through antioxidative mechanisms that protect NO from degradation. nih.gov This enhanced NO availability contributes to vasodilation and may be a factor in the anti-atherosclerotic and antithrombotic properties of this class of drugs. nih.gov In hypertensive patients without diabetes, efonidipine has been observed to improve both blood pressure and endothelial function. nih.gov

Efonidipine exhibits significant anti-oxidant properties. In studies involving diabetic rats with middle cerebral artery occlusion, treatment with efonidipine resulted in a notable decrease in malondialdehyde, a marker of oxidative stress. nih.gov Concurrently, there was an increase in the levels of endogenous antioxidant markers. nih.gov This anti-oxidant activity may contribute to its protective effects in various tissues by mitigating the damage caused by reactive oxygen species.

Table 1: Effect of Efonidipine on Oxidative Stress Markers

| Marker | Effect of Efonidipine Treatment | Implication | Source |

|---|---|---|---|

| Malondialdehyde | Significant decrease | Reduction in lipid peroxidation and oxidative stress | nih.gov |

| Antioxidant Markers | Significant increase | Enhancement of endogenous antioxidant defense mechanisms | nih.gov |

Efonidipine has demonstrated clear anti-inflammatory effects. researchgate.netijsr.netijsr.net Research has elucidated that these effects are mediated through the inhibition of the c-Jun N-terminal kinase (JNK)/nuclear factor-κB (NF-κB) pathway. researchgate.netnih.govnih.gov In microglial cells stimulated with lipopolysaccharide (LPS), efonidipine was found to inhibit the production of pro-inflammatory factors such as interleukin-1β (IL-1β) and nitric oxide. nih.govnih.govkoreascience.kr Furthermore, it suppressed the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκB. nih.govnih.gov These findings suggest that efonidipine's anti-inflammatory actions may be beneficial in conditions associated with neuroinflammation. nih.govnih.govkoreascience.kr

A key aspect of efonidipine's mechanism of action is its interaction with c-Jun N-terminal kinase 3 (JNK3), an isoform of JNK predominantly expressed in the brain. nih.govnih.govkoreascience.krmdpi.com Through structure-based virtual screening, efonidipine was identified as a potential inhibitor of JNK3. nih.govnih.govkoreascience.kr Subsequent studies confirmed this, showing that efonidipine reduces the phosphorylation of both JNK and its downstream target, c-Jun, in LPS-treated microglial cells. nih.govkoreascience.krresearchgate.net It is believed that efonidipine binds to the ATP-binding site of JNK3, thereby inhibiting its activity in an ATP-competitive manner. nih.gov Given the role of JNK3 in neuronal apoptosis and stress responses, its inhibition by efonidipine may underlie some of the compound's neuroprotective effects. nih.govmdpi.com

Table 2: Efonidipine's Action on the JNK/NF-κB Pathway

| Target Molecule | Effect of Efonidipine | Cellular Outcome | Source |

|---|---|---|---|

| JNK3 Phosphorylation | Inhibition | Reduced JNK pathway activation | nih.govresearchgate.net |

| c-Jun Phosphorylation | Inhibition | Decreased activation of downstream transcription factor | nih.govkoreascience.krresearchgate.net |

| IκB Phosphorylation | Inhibition | Suppression of NF-κB nuclear translocation | nih.govnih.gov |

| Pro-inflammatory Mediators (IL-1β, NO) | Decreased Production | Attenuation of inflammatory response | researchgate.netnih.govkoreascience.kr |

Comparative Pharmacology with Other Calcium Channel Blockers

Efonidipine's pharmacological profile is distinct from many other calcium channel blockers (CCBs), particularly the widely used amlodipine, primarily due to its dual blockade of both L-type and T-type calcium channels. ijsr.netzuventus.co.innewdrugapprovals.org While traditional dihydropyridine CCBs like amlodipine and nifedipine are selective for L-type calcium channels, efonidipine's additional T-type channel inhibition confers several unique properties. ijsr.netnih.gov

The blockade of T-type calcium channels, which are present in the sinoatrial node, allows efonidipine to exert a negative chronotropic effect, meaning it can slow the heart rate. zuventus.co.innih.govwikipedia.org This is in contrast to L-type selective CCBs, which often cause a reflex tachycardia (an increase in heart rate) as a compensatory response to vasodilation. zuventus.co.indrugbank.comnih.gov This property makes efonidipine a potentially more suitable option for hypertensive patients who also have a high heart rate. nih.gov

Furthermore, the dual-channel blockade appears to contribute to a more favorable side-effect profile. Efonidipine is associated with a lower incidence of peripheral edema compared to amlodipine. ijsr.netwikipedia.org This is thought to be because the blockade of T-type channels leads to a more balanced dilation of both arterioles and venules, which helps to normalize hydrostatic pressure across the capillary bed. wikipedia.org In addition to its effects on heart rate and edema, the inhibition of T-type calcium channels by efonidipine is also linked to enhanced renal protection. zuventus.co.in It causes dilation of both the afferent and efferent arterioles in the glomeruli of the kidneys, which can help to reduce intraglomerular pressure. drugbank.comresearchgate.net

Table 3: Comparative Profile of Efonidipine and Amlodipine

| Feature | Efonidipine | Amlodipine | Source |

|---|---|---|---|

| Mechanism of Action | L-type and T-type calcium channel blocker | Primarily L-type calcium channel blocker | ijsr.netzuventus.co.in |

| Effect on Heart Rate | Can decrease heart rate; less reflex tachycardia | May cause reflex tachycardia | zuventus.co.indrugbank.comnih.gov |

| Peripheral Edema | Lower incidence | Higher incidence | ijsr.netwikipedia.org |

| Renal Effects | Dilates both afferent and efferent arterioles | Preferentially dilates afferent arterioles | drugbank.comresearchgate.net |

| Blood Pressure Reduction | Efficacy comparable to amlodipine | Effective in reducing blood pressure | ijsr.netzuventus.co.in |

Efonidipine vs. Amlodipine in Renal and Arterial Stiffness Parameters

Efonidipine, a calcium channel blocker that inhibits both L-type and T-type calcium channels, has demonstrated more favorable effects on renal function and arterial stiffness compared to amlodipine, which primarily blocks L-type calcium channels. nih.gov In a 12-month study involving type 2 diabetic patients with hypertension and nephropathy, both drugs showed similar efficacy in blood pressure reduction. nih.govresearchgate.net However, their effects on key renal and vascular parameters differed significantly.

The amlodipine group experienced significant increases in serum creatinine (B1669602) and urinary albumin, along with a notable decrease in the estimated glomerular filtration rate (eGFR). nih.govresearchgate.net In contrast, the efonidipine group did not show these negative changes in renal function markers. nih.govresearchgate.net

Furthermore, treatment with efonidipine led to significant decreases in plasma aldosterone, urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (an oxidative stress marker), and the cardio-ankle vascular index (CAVI), a measure of arterial stiffness. nih.govresearchgate.net These improvements were not observed in the amlodipine group. nih.govresearchgate.net These findings suggest that efonidipine's dual-channel blockade offers superior protection against renal damage and arterial stiffness in hypertensive patients with diabetic nephropathy. nih.gov

| Parameter | Efonidipine Group (Change over 12 months) | Amlodipine Group (Change over 12 months) |

|---|---|---|

| Serum Creatinine | No significant change | Significant increase nih.gov |

| Urinary Albumin | No significant change | Significant increase nih.gov |

| Estimated Glomerular Filtration Rate (eGFR) | No significant change | Significant decrease nih.gov |

| Plasma Aldosterone | Significant decrease nih.gov | No significant change nih.gov |

| Cardio-Ankle Vascular Index (CAVI) | Significant decrease nih.gov | No significant change nih.gov |

Efonidipine vs. Beta-blockers in Heart Rate Regulation

Efonidipine distinguishes itself from many other dihydropyridine calcium channel blockers by its ability to reduce heart rate, an effect not typically associated with this class, which can sometimes cause reflex tachycardia. nih.govresearchgate.net This heart rate-lowering effect is attributed to its blockade of T-type calcium channels located in the sinoatrial node, which are involved in the heart's pacemaker mechanism. nih.gov This mechanism contrasts with that of beta-blockers, which slow the heart rate by blocking the effects of epinephrine (B1671497) (adrenaline). webmd.com

Studies have shown that efonidipine can effectively inhibit increases in heart rate and blood pressure induced by mental and physical stress. nih.gov This suggests a cardioprotective effect by mitigating stress-induced circulatory changes. nih.gov While beta-blockers are a standard therapy for heart rate control in various cardiovascular conditions, efonidipine's dual action as an antihypertensive and a heart rate-slowing agent presents a potential alternative, particularly for hypertensive patients where heart rate is a concern. nih.govnih.gov The reduction in heart rate is considered a beneficial effect in the management of hypertension, as an elevated resting heart rate is an independent predictor of cardiovascular mortality. nih.gov

Efonidipine vs. Nifedipine and Mibefradil in Calcium Channel Blockade

Efonidipine, nifedipine, and mibefradil exhibit distinct profiles in their blockade of T-type and L-type calcium channels. nih.govkarger.com Nifedipine is a selective L-type channel blocker, while mibefradil is considered a selective T-type channel blocker. karger.comnih.gov Efonidipine is a dual blocker, affecting both channel types. nih.govkarger.com

The inhibitory mechanisms of these drugs on T-type calcium channel currents (ICa(T)) also differ. Nifedipine acts mainly through a tonic block, mibefradil demonstrates a use-dependent block, and efonidipine utilizes a combination of both tonic and use-dependent mechanisms. nih.govkarger.comkarger.com

The half-maximal inhibitory concentrations (IC50) further quantify their selectivity and potency. Efonidipine shows a high affinity for the T-type calcium channel, with a lower IC50 value than mibefradil, while also potently blocking the L-type channel, though less so than nifedipine. nih.govkarger.com

| Compound | T-type Channel (ICa(T)) IC50 | L-type Channel (ICa(L)) IC50 |

|---|---|---|

| Efonidipine | 0.35 µmol/l nih.govkarger.com | 1.8 nmol/l nih.govkarger.com |

| Nifedipine | 1.2 µmol/l nih.govkarger.com | 0.14 nmol/l nih.govkarger.com |

| Mibefradil | 0.87 µmol/l nih.govkarger.com | 1.4 µmol/l nih.govkarger.com |

Efonidipine vs. Cilnidipine (B1669028) in Glomerular Effects

Both efonidipine and cilnidipine are effective in reducing blood pressure and proteinuria in hypertensive patients. zuventus.com However, their mechanisms differ, leading to distinct effects on glomerular hemodynamics. Efonidipine is an L- and T-type calcium channel blocker, whereas cilnidipine blocks L- and N-type calcium channels. nih.govzuventus.com

The blockade of T-type calcium channels by efonidipine is believed to dilate both afferent and efferent glomerular arterioles. zuventus.co.intaylorandfrancis.com This balanced vasodilation helps to reduce intraglomerular pressure, contributing to its renal-protective and antiproteinuric effects. zuventus.comzuventus.co.in In a comparative trial, while both drugs effectively controlled blood pressure and lowered heart rate, efonidipine demonstrated a more pronounced reduction in proteinuria compared to cilnidipine. zuventus.com The decrease in proteinuria with efonidipine was observed to be independent of the reduction in blood pressure, highlighting its specific glomerular benefits. zuventus.com

| Parameter | Efonidipine Group (Change over 90 days) | Cilnidipine Group (Change over 90 days) |

|---|---|---|

| Proteinuria (mg/g Cr) | Significant reduction from 151.45 to 123.52 zuventus.com | Non-significant reduction from 161.64 to 152.10 zuventus.com |

Pharmacokinetics and Biopharmaceutical Research

Absorption and Bioavailability Studies

Efonidipine (B1671133) hydrochloride monoethanolate is classified as a Biopharmaceutics Classification System (BCS) class II drug, which is characterized by high permeability but low aqueous solubility. drugbank.com This low solubility is a primary limiting factor for its oral bioavailability. drugbank.comdrugbank.com Research indicates that the peak plasma concentration of efonidipine is typically reached between 1.5 and 3.67 hours after oral administration. wikipedia.org

The absorption of efonidipine can be influenced by the presence of food. researchgate.net Studies have suggested that consuming meals concurrently with the drug can enhance its absorption. researchgate.net This effect is thought to be mediated by an extended gastrointestinal transit time, which allows for a longer duration for the drug to dissolve and be absorbed. researchgate.net

Due to its poor water solubility, various advanced formulation strategies have been investigated to improve the dissolution and subsequent absorption of efonidipine hydrochloride monoethanolate. researchgate.net These techniques aim to overcome the rate-limiting step of dissolution to enhance its therapeutic effectiveness. drugbank.com

One of the most effective methods for improving the solubility of poorly water-soluble drugs is the formation of amorphous solid dispersions (ASDs). researchgate.netguidetopharmacology.org This technique involves dispersing the drug in a hydrophilic carrier matrix, which transforms the drug from its stable crystalline state to a more soluble, higher-energy amorphous form. adooq.com

Research utilizing mesoporous silica (B1680970), specifically Parteck® SLC, as a carrier has demonstrated significant biopharmaceutical improvements for efonidipine. researchgate.netguidetopharmacology.org In a study where an efonidipine solid dispersion (EFESD) was prepared using a solvent evaporation method, notable enhancements in solubility, permeability, and in vivo bioavailability were observed. researchgate.netguidetopharmacology.org The solubility of efonidipine in the EFESD formulation was improved 5-fold in distilled water and 4-fold in phosphate (B84403) buffer (pH 6.8). researchgate.net Furthermore, pharmacokinetic studies in male Wistar rats showed a marked increase in bioavailability compared to the pure drug. researchgate.netguidetopharmacology.org

Pharmacokinetic Enhancements with Mesoporous Silica-Based ASD

| Parameter | Fold Increase (EFESD vs. Pure Efonidipine) | Reference |

|---|---|---|

| Area Under the Curve (AUC) | 1.41 | researchgate.netguidetopharmacology.org |

| Maximum Plasma Concentration (Cmax) | 2.10 | researchgate.netguidetopharmacology.org |

| Ex vivo Permeability | 2.0 | researchgate.net |

Co-crystallization is another strategy employed to enhance the physicochemical properties of efonidipine without altering its molecular structure. drugbank.com This approach involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule in a specific stoichiometric ratio within a crystal lattice. drugbank.com

Studies have successfully developed co-amorphous systems and co-crystals of efonidipine to improve its dissolution characteristics. drugbank.comdrugbank.com A co-amorphous system of efonidipine with benzoic acid demonstrated significantly higher in vitro dissolution rates compared to the pure crystalline form. drugbank.com Powder X-ray diffraction (PXRD) analysis confirmed the successful transformation from a crystalline to an amorphous state. drugbank.com Similarly, co-crystals prepared with dicarboxylic acids such as malonic acid and tartaric acid have also been shown to be an effective strategy for enhancing the dissolution rate and oral absorption of the drug. drugbank.comresearchgate.net

A novel and efficient method for preparing solid dispersions involves the use of microwave technology. johsr.com This technique offers a rapid, solvent-free approach to induce amorphization. johsr.comnih.gov In one study, a solid dispersion of efonidipine hydrochloride ethanolate (B101781) was prepared using hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMC-AS) as a polymeric carrier and urea (B33335) as a third component. johsr.comnih.gov The application of microwave irradiation promoted the amorphization of efonidipine, in part by urea acting to lower the drug's melting point. johsr.comnih.gov

The resulting solid dispersion exhibited significantly improved physicochemical and pharmacokinetic properties. johsr.com An in vivo study in beagle dogs demonstrated the effectiveness of this preparation, which showed an eightfold improvement in absorption, based on the area under the curve (AUC), when compared with the administration of efonidipine alone. johsr.comnih.gov

Enhancement Strategies for Solubility and Bioavailability

Distribution and Tissue Penetration

Following absorption, the distribution of efonidipine is influenced by its high lipophilicity, which facilitates its entry into phospholipid-rich cell membranes to reach its target calcium channels. drugbank.com

Studies in rats using radiolabeled efonidipine provided insights into its tissue distribution. drugbank.com After oral administration, radioactivity was found to be highest in the gastrointestinal tract and the liver, followed by the adrenal glands. drugbank.com This suggests significant distribution to these tissues, with the liver being a primary site of metabolism. drugbank.comjohsr.com

Efonidipine also demonstrates the ability to penetrate or affect the central nervous system. It has been shown to lower blood pressure in cerebral resistance vessels. johsr.com Further studies in animal models of middle cerebral artery occlusion (MCAO) have indicated that efonidipine exerts a cerebroprotective effect, suggesting it can cross the blood-brain barrier and act on brain tissue. nih.gov The specific volume of distribution in humans has not been fully detailed. drugbank.com

Metabolism and Metabolite Profiling

Efonidipine hydrochloride monoethanolate undergoes extensive metabolism primarily in the liver. wikipedia.org The biotransformation process is largely mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing proteins responsible for the oxidative metabolism of a wide array of xenobiotics, including many pharmaceutical agents. drugbank.commdpi.com These enzymes, located predominantly within the endoplasmic reticulum of hepatocytes, catalyze Phase I metabolic reactions, which typically involve the conversion of lipophilic compounds into more water-soluble molecules to facilitate their excretion. openanesthesia.orgyoutube.com

For dihydropyridine (B1217469) calcium antagonists like efonidipine, a primary metabolic pathway involves the oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) derivative, a reaction catalyzed by the CYP3A4 isoform. nih.govnih.gov Research indicates that substances known to suppress CYP3A4, such as grapefruit juice, can increase the blood concentration of efonidipine, suggesting that CYP3A4 plays a significant role in its clearance. wikipedia.org Furthermore, studies have shown that efonidipine itself can act as an inhibitor of CYP3A4 activity. nih.gov The metabolic processes for efonidipine include N-debenzylation, N-dephenylation, oxidative deamination, and ester hydrolysis. drugbank.com

Table 1: Key Enzymes in Efonidipine Metabolism

| Enzyme Family | Specific Isoform (Implied) | Role |

|---|

Following oral administration, efonidipine is converted into several metabolites, with three being identified as major and active compounds. wikipedia.orgdrugbank.com These principal metabolites are N-dephenylated efonidipine (DPH), deaminated efonidipine (AL), and N-debenzylated efonidipine (DBZ). wikipedia.orgdrugbank.com Studies examining plasma metabolite profiles in human volunteers confirmed that N-dephenylated-efonidipine and deaminated-efonidipine are the main metabolites found in circulation. nih.gov

All three major metabolites exhibit pharmacological activity as calcium antagonists. wikipedia.orgdrugbank.com However, their potency differs from the parent compound. A comparative study on their vasodilating properties revealed that N-debenzylated efonidipine (DBZ) possessed approximately two-thirds of the activity of the parent efonidipine, while N-dephenylated efonidipine (DPH) had about one-third of the activity. wikipedia.orgdrugbank.com Despite the activity of these metabolites, research suggests that the majority of the pharmacological effect observed after an oral dose of efonidipine hydrochloride is attributable to the unchanged parent drug, with the metabolites making a smaller contribution. wikipedia.org

Table 2: Characterization of Efonidipine Active Metabolites

| Metabolite Name | Abbreviation | Characterization | Relative Vasodilating Activity |

|---|---|---|---|

| N-dephenylated efonidipine | DPH | Active calcium antagonist; a main plasma metabolite. drugbank.comnih.gov | ~ 33% of parent compound. wikipedia.orgdrugbank.com |

| Deaminated efonidipine | AL | Active calcium antagonist; a main plasma metabolite. drugbank.comnih.gov | Not specified. |

Excretion Pathways and Half-Life Determination

The elimination of efonidipine and its metabolites from the body occurs primarily through the biliary system. wikipedia.orgdrugbank.com Consequently, fecal excretion is the main pathway for the drug's clearance. nih.gov

Renal excretion plays a minor role in the elimination of the parent compound. zuventus.com Studies involving healthy volunteers have shown that no significant amount of unchanged efonidipine is excreted in the urine. drugbank.comnih.gov However, small percentages of its metabolites are eliminated via this route. In urine samples collected over a 24-hour period following oral administration, approximately 1.1% of the dose was excreted as deaminated-efonidipine, and 0.5% was excreted as a pyridine analogue of deaminated-efonidipine. nih.govzuventus.com

The biological half-life of efonidipine, which is a measure of the time it takes for the plasma concentration of the drug to reduce by half, is determined to be approximately 4 hours. wikipedia.orgdrugbank.comzuventus.com Peak plasma concentrations are typically reached between 1.5 and 3.67 hours after administration. wikipedia.orgzuventus.com

Table 3: Pharmacokinetic Excretion and Half-Life Parameters

| Parameter | Description | Value/Route |

|---|---|---|

| Primary Excretion Route | Main pathway for elimination of the drug and its metabolites. | Biliary / Fecal. wikipedia.orgdrugbank.com |

| Secondary Excretion Route | Minor pathway for elimination. | Renal (Urine). zuventus.com |

| Urinary Excretion (Unchanged Drug) | Amount of parent drug found in urine. | Not significant. drugbank.comnih.gov |

| Urinary Excretion (Metabolites) | Amount of specific metabolites found in urine over 24 hours. | 1.1% (deaminated-efonidipine), 0.5% (pyridine analogue of deaminated-efonidipine). nih.gov |

| Biological Half-Life (T½) | Time for plasma concentration to decrease by 50%. | ~ 4 hours. wikipedia.orgdrugbank.comzuventus.com |

| Time to Peak Plasma Concentration (Tmax) | Time to reach maximum concentration in plasma. | 1.5 - 3.67 hours. wikipedia.orgzuventus.com |

Analytical Methodologies for Efonidipine Hydrochloride Monoethanolate

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of Efonidipine (B1671133) Hydrochloride Monoethanolate, offering high-resolution separation for both purity and stability assessments.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely utilized technique for the determination of Efonidipine Hydrochloride Monoethanolate. nih.govijrar.org These methods are valued for their accuracy, precision, and robustness in routine quality control. nih.gov

Several stability-indicating RP-HPLC methods have been developed to separate the drug from its degradation products formed under various stress conditions, such as hydrolysis (acidic and basic), oxidation, and photolysis. oup.com One such method employed a C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase of methanol (B129727) and water (50:50 v/v) at a flow rate of 0.8 mL/min, with detection at 270 nm. oup.com Under these conditions, the retention time for efonidipine was approximately 3.38 minutes. oup.com Forced degradation studies using this method revealed that the compound is most susceptible to oxidative stress, showing about 10% degradation. oup.com

Another RP-HPLC method for estimation utilized a mobile phase of acetonitrile (B52724) and water (85:15 v/v) at a flow rate of 0.8 mL/min, with UV detection at 254 nm. ijraset.com This method demonstrated linearity over a concentration range of 20–140 μg/mL. ijraset.com For simultaneous estimation with other drugs like Telmisartan, a method using a Symmetry® C18 column with a mobile phase of acetonitrile and 0.05 M Potassium dihydrogen phosphate (B84403) buffer (75:25, v/v) has been validated. scispace.com

The following table summarizes the conditions of various developed HPLC methods:

Table 1: Summary of HPLC Methodologies for Efonidipine Hydrochloride Monoethanolate

| Parameter | Method 1 oup.com | Method 2 ijraset.com | Method 3 scispace.com |

|---|---|---|---|

| Column | C18 (250 x 4.6 mm, 5µm) | Symmetry C18 (5.0 mm) | Symmetry® C18 (250 x 4.6 mm, 5µm) |

| Mobile Phase | Methanol:Water (50:50, v/v) | Acetonitrile:Water (85:15, v/v) | Acetonitrile:0.05M KH2PO4 Buffer (75:25, v/v) |

| Flow Rate | 0.8 mL/min | 0.8 mL/min | 1 mL/min |

| Detection Wavelength | 270 nm | 254 nm | 251 nm |

| Linearity Range | 10-50 µg/mL | 20-140 µg/mL | 0.2-15 µg/mL |

| Retention Time | ~3.38 min | Not Specified | ~4 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is mentioned in literature reviews as a potential chromatographic technique for the analysis of Efonidipine Hydrochloride Monoethanolate. nih.govijrar.org However, detailed, specific GC methods for the direct quantification or purity assessment of the parent compound are not as extensively documented as HPLC methods. GC is more commonly applied to the analysis of residual solvents in the drug substance or for the determination of metabolites of dihydropyridine (B1217469) calcium channel blockers after derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Spectrospecific Determination

For highly sensitive and specific determination, particularly in biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been established. africanjournalofbiomedicalresearch.comresearchgate.net These methods offer low limits of quantification necessary for pharmacokinetic studies.

A robust LC-MS/MS method for determining efonidipine in human plasma involves a liquid-liquid extraction (LLE) procedure for sample preparation. africanjournalofbiomedicalresearch.com The detection is performed by a mass spectrometer in positive mode electrospray ionization (ESI), using multiple reaction monitoring (MRM). africanjournalofbiomedicalresearch.comresearchgate.net This technique provides excellent selectivity and sensitivity, with a reported linear range of 0.100–20.0 ng/mL and a lower limit of quantification (LLOQ) of 0.100 ng/mL in plasma. africanjournalofbiomedicalresearch.com The extraction recovery from plasma has been shown to be reproducible, ranging from 85.8% to 91.3%. africanjournalofbiomedicalresearch.com

Chiral Chromatography for Enantiomeric Purity

Efonidipine possesses a chiral center and is administered clinically as a racemate. researchgate.net Therefore, analytical methods capable of separating the enantiomers are essential for studying stereoselective pharmacokinetics and ensuring enantiomeric purity. Chiral chromatography is the definitive technique for this purpose. researchgate.net

An enantioselective and sensitive LC-MS/MS method has been developed using a CHIRALPAK® ID column. researchgate.net This method utilizes an isocratic mobile phase of acetonitrile/water (60:40, v/v) to achieve chiral separation. researchgate.net Detection by MS/MS in MRM mode allows for the quantification of individual enantiomers over a linear range of 0.100–20.0 ng/mL in human plasma, with an LLOQ of 0.100 ng/mL for each enantiomer. researchgate.net Importantly, studies confirmed that no chiral inversion occurred during sample storage, preparation, or analysis. researchgate.net

Table 2: Chiral LC-MS/MS Method for Efonidipine Enantiomers

| Parameter | Details researchgate.net |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Chiral Column | CHIRALPAK® ID |

| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 0.100–20.0 ng/mL (for each enantiomer) |

| LLOQ | 0.100 ng/mL (for each enantiomer) |

Spectroscopic Methods

Spectroscopic methods, particularly UV-Spectrophotometry, provide simple, rapid, and cost-effective alternatives for the quantification of Efonidipine Hydrochloride Monoethanolate. nih.govijrar.org

UV-Spectrophotometry for Quantification and Purity

UV-Visible Spectrophotometry is a widely used technique for the routine analysis of Efonidipine in bulk and tablet dosage forms. japsonline.com The method is based on the measurement of absorbance of the drug solution at its wavelength of maximum absorption (λmax).

The λmax for Efonidipine Hydrochloride Monoethanolate is typically observed around 251-253 nm when using methanol as the solvent. japsonline.com Another developed method utilized isopropyl alcohol as a greener solvent, finding the λmax at 251 nm. These methods are validated according to ICH guidelines and demonstrate good linearity, accuracy, and precision. japsonline.com For instance, one method using methanol showed linearity in the concentration range of 10-30 μg/mL with a correlation coefficient (R²) of 0.997. japsonline.com Another method using isopropyl alcohol was linear over a range of 5–25 μg/mL.

Table 3: UV-Spectrophotometric Methods for Efonidipine Hydrochloride Monoethanolate

| Parameter | Method 1 japsonline.com | Method 2 |

|---|---|---|

| Solvent | Methanol | Isopropyl Alcohol |

| λmax | 253 nm | 251 nm |

| Linearity Range | 10-30 µg/mL | 5-25 µg/mL |

| Correlation Coefficient (R²) | 0.997 | 0.9976 |

| LOD | 2.82 µg/mL | 0.612 µg/mL |

| LOQ | 8.57 µg/mL | 1.856 µg/mL |

Fourier-Transform Infrared Spectroscopy (FT/IR) for Structural Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a vital analytical tool for the structural elucidation of Efonidipine Hydrochloride Monoethanolate. This technique helps in identifying the functional groups present in the molecule and investigating intermolecular interactions. The FTIR spectrum of Efonidipine Hydrochloride Monoethanolate displays characteristic absorption bands that correspond to its unique molecular structure. researchgate.net

Analysis of the FTIR spectra reveals the presence of key functional groups. These spectral signatures are essential for confirming the identity and integrity of the compound. Intermolecular interactions, such as hydrogen bonding between the drug and the ethanol (B145695) solvate, can also be investigated using this method. researchgate.net

Thermal Analysis

Thermal analysis techniques are fundamental in characterizing the physicochemical properties of Efonidipine Hydrochloride Monoethanolate, providing insights into its stability and solid-state behavior upon heating. researchgate.net

Thermogravimetry-Differential Thermal Analysis (TG-DTA) is a simultaneous thermal analysis method used to study the thermal decomposition and stability of Efonidipine Hydrochloride Monoethanolate. nih.gov This technique measures the change in mass (TG) and the difference in temperature between a sample and a reference (DTA) as a function of temperature.

Upon heating, Efonidipine Hydrochloride Monoethanolate undergoes a distinct two-step decomposition process. The initial weight loss corresponds to the release of the ethanol molecule, which is then followed by the decomposition of the efonidipine molecule with the elimination of chloride ions. researchgate.net The TG-DTA data provides quantitative information on the temperature ranges of these events and the associated mass loss.

Table 1: Thermal Decomposition Stages of Efonidipine Hydrochloride Monoethanolate

| Decomposition Stage | Temperature Range (°C) | Event |

|---|---|---|

| Stage 1 | Varies with heating rate | Release of ethanol |

Note: Specific temperature ranges can vary based on experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. For Efonidipine Hydrochloride Monoethanolate, DSC is particularly useful for detecting and quantifying the presence of amorphous content. tainstruments.com The presence of amorphous material can significantly impact the stability and dissolution properties of a pharmaceutical solid. researchgate.netresearchgate.net

The DSC thermogram of a partially amorphous sample will typically show a glass transition (Tg), which is a characteristic of the amorphous state. tainstruments.com Following the glass transition, an exothermic event may be observed, corresponding to the crystallization of the amorphous fraction. By comparing the heat of crystallization of the sample to that of a completely amorphous standard, the percentage of amorphous content can be quantified. tainstruments.com The crystalline form of Efonidipine Hydrochloride Monoethanolate exhibits a characteristic sharp melting endotherm. researchgate.net The transformation from a crystalline to an amorphous state is indicated by the disappearance of this sharp peak and the appearance of a halo pattern in Powder X-ray Diffraction (PXRD) analysis. researchgate.netnih.gov

Advanced Characterization Techniques

Advanced analytical methods provide a deeper understanding of the crystal structure and thermal decomposition products of Efonidipine Hydrochloride Monoethanolate.

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of the crystalline solid form of Efonidipine Hydrochloride Monoethanolate. The PXRD pattern provides a unique fingerprint of the crystalline lattice, allowing for phase identification and the detection of polymorphism. researchgate.net Changes in the diffraction pattern after events like the release of ethanol indicate alterations in the crystal structure. researchgate.net

Single-crystal X-ray structure analysis provides the most definitive and detailed three-dimensional structural information of Efonidipine Hydrochloride Monoethanolate at the atomic level. mdpi.commdpi.com This technique has revealed a distinctive crystal structure where the chloride ion is situated within a basket-like conformation formed by the bulky diphenyl and phosphate groups. researchgate.net This specific arrangement is thought to hinder the elimination of chloride ions, contributing significantly to the enhanced thermal stability of the compound. researchgate.net

Table 2: Crystallographic Data for Efonidipine Hydrochloride Monoethanolate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c (example) |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| β (°) | Data not available in search results |

Note: Specific crystallographic parameters are determined through single-crystal X-ray analysis and may vary slightly between different studies.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS) is a hyphenated technique that couples a thermogravimetric analyzer with a mass spectrometer. hidenanalytical.comnih.gov As Efonidipine Hydrochloride Monoethanolate is heated and undergoes decomposition, the evolved gases are transferred to the mass spectrometer for identification. researchgate.nethidenanalytical.com

This powerful analytical method allows for the precise identification of the volatile products released during the thermal decomposition process. For Efonidipine Hydrochloride Monoethanolate, EGA-MS confirms that the initial weight loss observed in TG-DTA is due to the release of ethanol. Subsequent decomposition products can also be identified, providing a comprehensive understanding of the thermal degradation pathway of the molecule. researchgate.net

Environmental Scanning Electron Microscopy (E-SEM)

Environmental Scanning Electron Microscopy (E-SEM) is an advanced analytical technique utilized for the physicochemical characterization of pharmaceutical compounds like Efonidipine Hydrochloride Monoethanolate. johsr.com This methodology allows for the observation of specimens in a gaseous environment, which is particularly advantageous for studying hydrated or non-conductive materials without the need for extensive sample preparation, such as metallic coating, that is typically required for conventional high-vacuum scanning electron microscopy. johsr.com

In the context of Efonidipine Hydrochloride Monoethanolate analysis, E-SEM has been instrumental in assessing the solid-state properties of the compound. johsr.com Research has employed E-SEM to investigate the thermal behavior and stability of the ethanolate (B101781) form. rsc.orgresearchgate.net A key focus of these studies has been to observe the morphological and particulate changes that occur upon heating and the subsequent release of ethanol from the crystal structure. rsc.orgresearchgate.net

Detailed Research Findings

Studies utilizing E-SEM have revealed significant alterations in the particulate forms of Efonidipine Hydrochloride Monoethanolate following the liberation of ethanol molecules from the crystal lattice. rsc.orgresearchgate.net This observation suggests a direct interaction between the ethanol molecules, chloride ions, and efonidipine molecules within the crystal structure. The release of ethanol, a critical aspect of the compound's thermal stability, leads to a transformation in the physical appearance of the particles, which can be effectively visualized and documented using E-SEM. rsc.orgresearchgate.net The ability to examine these changes in a controlled environment provides crucial insights into the stability and solid-state behavior of the solvated drug substance. johsr.com

The table below summarizes the application of E-SEM in the analysis of Efonidipine Hydrochloride Monoethanolate as described in the available literature.

| Analytical Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Environmental (low-vacuum) Scanning Electron Microscope (E-SEM) | rsc.org |

| Purpose of Analysis | To assess the solid-state properties and observe morphological changes upon heating and desolvation. | johsr.comrsc.orgresearchgate.net |

| Key Observation | Particulate forms were markedly altered after the release of ethanol from the crystal structure. | rsc.orgresearchgate.net |

| Interpretation of Findings | The observed morphological changes suggest an interaction of ethanol molecules with chloride ions and efonidipine molecules within the crystal, impacting the compound's thermal stability. | rsc.orgresearchgate.net |

Preclinical Research and Animal Studies

Efficacy Studies in Animal Models of Hypertension

Efonidipine (B1671133) hydrochloride monoethanolate has demonstrated significant antihypertensive effects in various preclinical animal models. In studies involving spontaneously hypertensive rats (SHR), a common model for essential hypertension, long-term administration of efonidipine has been shown to effectively suppress the age-related increase in systolic blood pressure. nih.gov For instance, in one study, SHR treated with an efonidipine-containing diet from 8 to 28 weeks of age showed a significant reduction in the elevation of systolic blood pressure compared to control SHR on a drug-free diet. nih.gov

Pharmacodynamic studies in male Wistar rats have also confirmed the antihypertensive activity of efonidipine. researchgate.net When formulated as an amorphous solid dispersion to improve bioavailability, efonidipine exhibited enhanced anti-hypertensive effects compared to the drug in its crystalline form. researchgate.net

Organ-Protective Effects in Animal Models (e.g., Cardiac, Renal)

Preclinical studies have highlighted the significant organ-protective properties of efonidipine, particularly concerning the kidneys and the heart. nih.gov

Renal Protection: Efonidipine's renal-protective effects have been consistently observed in animal models. In spontaneously hypertensive rats (SHR), long-term treatment with efonidipine prevented the development of proteinuria and progressive kidney damage. nih.gov It markedly suppressed histological changes such as the swelling and hyalinization of glomeruli and arteriolosclerosis that were observed in untreated control SHR. nih.gov The drug also reduced kidney weight and plasma creatinine (B1669602) concentrations in the treated animals. nih.gov

The renal benefits are attributed to its unique hemodynamic effects within the kidney. Efonidipine has been shown to dilate both the afferent and efferent arterioles of the glomerulus. nih.govzuventus.com This action helps to increase the glomerular filtration rate without elevating the intraglomerular pressure, a key factor in preventing hypertension-induced renal damage. newdrugapprovals.orgnih.gov In diabetic SHR, efonidipine was found to inhibit the development of albuminuria and glomerular enlargement, further suggesting a strong renal-protective profile. nih.gov

Pharmacokinetic Studies in Animals

The pharmacokinetic profile of efonidipine hydrochloride monoethanolate has been investigated in several animal species. As a drug with low water solubility, it is classified as a Biopharmaceutics Classification System (BCS) class II compound, meaning its oral bioavailability is limited by its solubility. researchgate.netnih.gov

Studies in beagle dogs have been conducted to assess formulations designed to improve its absorption. A solid dispersion of efonidipine prepared with microwave treatment showed an eightfold improvement in absorption compared to the drug alone, as measured by the area under the curve (AUC). nih.gov

In male Wistar rats, the development of an amorphous solid dispersion of efonidipine using mesoporous silica (B1680970) resulted in a significant enhancement of its biopharmaceutical properties. researchgate.net This formulation led to a 1.41-fold increase in the area under the curve (AUC) and a 2.10-fold increase in the maximum plasma concentration (Cmax) compared to the pure drug. researchgate.net An ex vivo permeability study using the small intestine of Wistar rats also showed a 2-fold improvement in the permeability of the enhanced formulation. researchgate.net The primary metabolites identified in animal studies include N-dephenylated efonidipine and N-debenzylated efonidipine, which also possess some calcium antagonist activity. johsr.com

| Animal Model | Formulation | Key Pharmacokinetic Findings |

| Beagle Dogs | Solid dispersion (microwave treated) | 8-fold improvement in absorption (AUC) compared to NZ-105 alone. nih.gov |

| Wistar Rats | Amorphous solid dispersion (EFESD) | 1.41-fold increase in AUC. researchgate.net |

| 2.10-fold increase in Cmax. researchgate.net | ||

| 2-fold improvement in ex vivo permeability. researchgate.net |

Studies on Spontaneously Hypertensive Rats with Subtotal Nephrectomy

To investigate the efficacy of efonidipine in a model that mimics chronic kidney disease with hypertension, studies have been performed on salt-loaded, partially nephrectomized spontaneously hypertensive rats (SHR). nih.govelsevierpure.com In this model, where five-sixths of the kidneys are removed, the rats develop severe hypertension and progressive renal failure. nih.govelsevierpure.com

In a key study, these rats were treated for 8 weeks with efonidipine, and the results were compared to a control group and groups treated with enalapril (B1671234) and nifedipine (B1678770). nih.govelsevierpure.com Efonidipine markedly reduced systolic blood pressure from 267 mmHg in the control group to 181 mmHg. nih.govelsevierpure.com

Crucially, efonidipine demonstrated significant renal-protective effects beyond blood pressure reduction. It effectively suppressed the increase in urinary protein excretion (proteinuria), a key marker of kidney damage. nih.govelsevierpure.com The efonidipine-treated group had a urinary protein excretion of 180 mg/day, comparable to the enalapril group (186 mg/day) and significantly lower than the control group (301 mg/day). nih.govelsevierpure.com In contrast, nifedipine did not prevent the increase in proteinuria to the same extent (258 mg/day). nih.govelsevierpure.com

Histological examination of the kidneys at the end of the study revealed that efonidipine, similar to enalapril and nifedipine, partially prevented the development of glomerular sclerosis that was prominent in the control group. nih.govelsevierpure.com The superior effect of efonidipine on proteinuria compared to nifedipine is suggested to be due to its ability to dilate efferent arterioles, a mechanism not typically associated with nifedipine. nih.govelsevierpure.com

| Treatment Group (Subtotal Nephrectomy SHR) | Systolic Blood Pressure (8 weeks) | Urinary Protein Excretion (8 weeks) |

| Control | 267 +/- 7 mmHg | 301 +/- 28 mg/day |

| Efonidipine | 181 +/- 7 mmHg | 180 +/- 16 mg/day |

| Enalapril | 200 +/- 12 mmHg | 186 +/- 16 mg/day |

| Nifedipine | 184 +/- 6 mmHg | 258 +/- 22 mg/day |

Clinical Research and Therapeutic Applications

Essential Hypertension Management

Efonidipine (B1671133) hydrochloride monoethanolate is a dihydropyridine (B1217469) calcium channel blocker utilized in the management of essential hypertension. ontosight.ai Its therapeutic effect stems from its ability to inhibit calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. patsnap.com

Efficacy in Blood Pressure Reduction

Clinical studies have consistently demonstrated the efficacy of efonidipine in lowering blood pressure in patients with mild to moderate essential hypertension. In a multicenter, prospective, open-label, single-armed study involving 53 patients, 12 weeks of treatment with efonidipine resulted in a significant reduction in both trough sitting and 24-hour mean blood pressure. johsr.com Specifically, the trough sitting systolic blood pressure (SiSBP) decreased from a mean of 144.6 ± 8.2 mmHg to 132.9 ± 13.5 mmHg, and the trough sitting diastolic blood pressure (SiDBP) decreased from 96.9 ± 5.4 mmHg to 88.3 ± 8.6 mmHg. johsr.comnih.gov The 24-hour mean systolic and diastolic blood pressures also showed significant reductions. johsr.comnih.gov

Another study involving 335 patients with mild-to-moderate hypertension in an Indian population also showed significant blood pressure reduction after 12 weeks of efonidipine treatment. oup.com The mean SiSBP was reduced from 158.6 ± 10.2 mmHg to 122.9 ± 5.5 mmHg, and the SiDBP decreased from 99.6 ± 8.4 mmHg to 87.3 ± 7.6 mmHg. oup.com

Efficacy of Efonidipine in Blood Pressure Reduction

| Study | Number of Patients | Treatment Duration | Baseline Systolic BP (mmHg) | Post-treatment Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Post-treatment Diastolic BP (mmHg) |

|---|---|---|---|---|---|---|

| Oh et al. | 53 | 12 weeks | 144.6 ± 8.2 | 132.9 ± 13.5 | 96.9 ± 5.4 | 88.3 ± 8.6 |

| Indian Patient Study | 335 | 12 weeks | 158.6 ± 10.2 | 122.9 ± 5.5 | 99.6 ± 8.4 | 87.3 ± 7.6 |

Comparative Trials with Other Antihypertensives